Ceftriaxone sodium is derived from 7-aminocephalosporanic acid (7-ACA) through a series of synthetic steps involving acylation and substitution reactions. It falls under the category of beta-lactam antibiotics, which inhibit bacterial cell wall synthesis.
The synthesis of ceftriaxone involves several critical steps:
The entire synthesis process aims for high purity, often exceeding 99.5%, ensuring minimal impurities in the final product .
Ceftriaxone sodium has a complex molecular structure characterized by a beta-lactam ring fused to a dihydrothiazine ring. Its chemical formula is with a molecular weight of approximately 661.59 g/mol .
Ceftriaxone undergoes various chemical reactions that are significant for its activity and stability:
Ceftriaxone exerts its bactericidal effect primarily through the inhibition of bacterial cell wall synthesis. It binds to specific penicillin-binding proteins located inside the bacterial cell wall, disrupting peptidoglycan cross-linking:
Ceftriaxone shows enhanced efficacy against Gram-negative bacteria due to its ability to penetrate outer membranes effectively.
Ceftriaxone sodium exhibits several notable physical and chemical properties:
Ceftriaxone has a half-life ranging from 5.8 to 8.7 hours in healthy adults, with an apparent volume of distribution between 5.78 to 13.5 liters. It is primarily eliminated via renal mechanisms but shows minimal removal during hemodialysis .
Ceftriaxone sodium is widely used in clinical settings for treating various infections:
Its broad-spectrum activity makes it a critical agent in both hospital and outpatient settings .
CAS No.:
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.:
CAS No.:
CAS No.: 7600-08-0